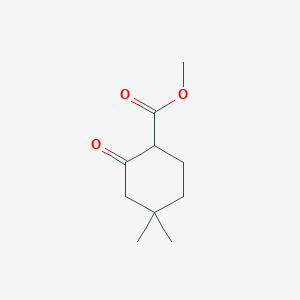

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

描述

Systematic Nomenclature and Registry Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate. The Chemical Abstracts Service has assigned registry number 32767-46-7 to this compound, serving as its unique identifier in chemical databases and literature. The European Community number 868-180-0 provides additional regulatory identification within European chemical legislation.

The compound is known by several synonymous names that reflect different aspects of its structure and nomenclature conventions. Alternative names include 4,4-dimethyl-2-oxocyclohexanecarboxylic acid methyl ester, which emphasizes the ester functionality, and cyclohexanecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester, following Chemical Abstracts naming conventions. The synonymous designation 5,5-dimethyl-2-(methoxycarbonyl)cyclohexanone reflects an alternative numbering system that emphasizes the ketone functionality as the primary feature.

Additional database identifiers facilitate comprehensive chemical information retrieval and cross-referencing. The PubChem Compound Identifier number 5314361 links to extensive chemical property databases. The Molecular Design Limited number MFCD20261465 serves as an internal identifier for chemical inventory systems. The simplified molecular-input line-entry system representation CC1(CCC(C(=O)C1)C(=O)OC)C provides a standardized text-based molecular description.

Molecular Geometry and Conformational Analysis

The molecular formula C₁₀H₁₆O₃ defines a compound with molecular weight 184.23 grams per mole, representing a substituted cyclohexanecarboxylate with specific geometric constraints imposed by the geminal dimethyl substitution. The cyclohexane ring adopts characteristic chair conformations, with the 4,4-dimethyl substitution creating significant steric interactions that influence the preferred conformational states. The presence of two methyl groups at the same carbon atom introduces substantial steric bulk that affects the ring's conformational equilibrium.

The ketone functionality at position 2 creates a planar trigonal geometry around the carbonyl carbon, introducing conformational rigidity in this region of the molecule. The ester group attached to position 1 provides additional conformational flexibility through rotation around the carbon-carbon bond connecting the ring to the carboxylate functionality. The International Chemical Identifier InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 provides detailed connectivity information that defines the three-dimensional arrangement.

The geminal dimethyl groups at position 4 create a quaternary carbon center that significantly influences the molecule's overall shape and conformational preferences. This substitution pattern is known to stabilize certain chair conformations of the cyclohexane ring while destabilizing others, according to conformational analysis principles documented in cyclohexane chemistry. The steric interactions between the methyl groups and other ring substituents create energy barriers that affect the rate of ring inversion and the distribution of conformational isomers at equilibrium.

Crystallographic and Spectroscopic Characterization

Spectroscopic characterization of this compound reveals distinctive features that confirm its structural identity and provide insights into its molecular behavior. Infrared spectroscopy demonstrates characteristic absorption bands that correspond to the various functional groups present in the molecule. The carbonyl stretching vibrations appear in the expected regions for both ketone and ester functionalities, with the ketone carbon-oxygen stretch typically observed around 1705-1725 wavenumbers and the ester carbon-oxygen stretch appearing at 1730-1750 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the substitution pattern and stereochemical arrangement. The geminal dimethyl groups appear as a singlet due to their equivalent chemical environment, while the ring protons display complex multipicity patterns reflecting their different chemical environments and coupling relationships.

Carbon-13 nuclear magnetic resonance spectroscopy offers definitive structural confirmation through characteristic chemical shifts for each carbon atom in the molecule. The carbonyl carbons of both ketone and ester functionalities appear in their expected downfield regions, typically around 200 parts per million for the ketone and 170 parts per million for the ester carbonyl. The quaternary carbon bearing the two methyl groups displays a characteristic chemical shift that reflects its substitution pattern and electronic environment.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 184 confirms the molecular formula, while characteristic fragmentation patterns reveal information about the compound's structural organization and the relative stability of various molecular fragments under ionization conditions.

Comparative Structural Analysis with Analogous Cyclohexanecarboxylates

Comparative analysis with related cyclohexanecarboxylate compounds reveals the unique structural features that distinguish this compound from its analogs. The geminal dimethyl substitution at position 4 represents a significant structural modification compared to simpler analogs such as methyl 2-oxocyclohexanecarboxylate, which lacks the additional methyl substitution. This comparison highlights how the increased steric bulk affects molecular geometry and conformational preferences.

Structural comparison with methyl 4-methyl-2-oxocyclohexanecarboxylate demonstrates the effect of geminal versus single substitution patterns. The compound with a single methyl group at position 4 exhibits different conformational behavior and steric interactions compared to the geminal dimethyl analog. The presence of two methyl groups at the same position creates a more rigid molecular framework and influences the overall molecular shape in ways that single substitution cannot achieve.

Analysis of ethyl 2-oxocyclohexanecarboxylate provides insight into how ester group variations affect molecular properties. The replacement of the methyl ester with an ethyl ester introduces additional conformational flexibility and slightly different steric requirements, while maintaining the core cyclohexanecarboxylate structure. This comparison illustrates how relatively minor structural modifications can influence molecular behavior and chemical properties.

The comparative study extends to methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate, which represents a different dimethyl substitution pattern. While both compounds contain two additional methyl groups compared to the parent cyclohexanecarboxylate, the 4,5-dimethyl isomer distributes the methyl groups across adjacent carbon atoms rather than concentrating them at a single position. This structural difference results in distinct conformational preferences and steric interactions that demonstrate the importance of substitution pattern in determining molecular geometry.

属性

IUPAC Name |

methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMOBBBEXFZLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(=O)C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415649 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32767-46-7 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Ester derivatives with different functional groups

科学研究应用

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, also known as 5,5-Dimethyl-2-(methoxycarbonyl)cyclohexanone, is a chemical compound with the molecular formula . It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as a crucial intermediate in synthesizing complex organic molecules, including agrochemicals and pharmaceuticals. It is also used as a reactant in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines .

Biology This compound is instrumental in studying enzyme-catalyzed reactions and metabolic pathways that involve ester and ketone groups.

Medicine Researches explore the potential of this compound in drug development, particularly as a precursor for compounds that possess therapeutic properties. Studies have also explored its use in synthesizing cyclofenil derivatives with potential estrogen receptor binding properties . Moreover, it is used in the synthesis of compounds studied as phosphodiesterase type 4 (PDE4) inhibitors, which could be relevant in treating asthma and chronic obstructive pulmonary disease (COPD) .

Industry this compound is utilized in the production of fine chemicals and as a building block in creating polymers and resins.

Reactions

This compound can undergo several types of reactions:

- Oxidation: Oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

- Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

作用机制

The mechanism of action of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate depends on its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in various redox reactions. These transformations are facilitated by specific enzymes or chemical reagents, targeting molecular pathways involved in ester and ketone metabolism.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, physical properties, and applications:

Key Observations:

Substituent Position and Ring Strain: The position of the oxo group (e.g., 2-oxo vs. 4-oxo) significantly influences reactivity. For instance, Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (CAS: 1312535-32-2) has a ketone at the 4-position, which may alter its hydrogen-bonding capacity compared to the 2-oxo derivative .

Ester Group Variation :

- Replacing the methyl ester with an ethyl group (e.g., Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, CAS: 36168-42-0) increases molecular weight by 14.03 g/mol and may reduce solubility in polar solvents due to the longer alkyl chain .

Predicted vs. Experimental Data :

- Physical properties for this compound (density, boiling point) are computational predictions, whereas analogs like the ethyl ester have experimentally validated purity (>98%) and storage guidelines (2–8°C) .

生物活性

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (MDOC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

MDOC is characterized by its unique structural features, which include:

- Molecular Formula : C₁₁H₁₈O₃

- Functional Groups : Contains both ester and ketone groups which are critical for its reactivity and biological interactions.

The arrangement of methyl groups at the 4-position of the cyclohexane ring contributes to its steric hindrance, influencing its interaction with biological targets.

The biological activity of MDOC is primarily attributed to its ability to undergo various chemical transformations:

- Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids and alcohols, which may exhibit different biological properties.

- Oxidation : MDOC can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate, which may enhance its biological activity against certain pathogens or cancer cells.

- Reduction : The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride, potentially altering the compound's efficacy in biological systems.

Biological Activity and Case Studies

Research has shown that derivatives of MDOC exhibit significant biological activities, particularly in cancer and antimicrobial applications. Below are summarized findings from various studies:

Anticancer Activity

-

Cell Line Studies : MDOC derivatives have been tested against various cancer cell lines. For instance, certain derivatives demonstrated potent cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism Derivative A MCF-7 15 Apoptosis induction Derivative B A549 10 Cell cycle arrest - In Vivo Studies : Animal models treated with MDOC derivatives showed reduced tumor growth in xenograft models, suggesting potential for therapeutic applications.

Antimicrobial Activity

MDOC has also been investigated for its antimicrobial properties:

-

Bacterial Inhibition : Studies indicate that MDOC exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL.

Bacteria MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 - Mechanism of Action : The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic pathways.

Synthesis and Derivatives

The synthesis of MDOC can be achieved through various methods, including the reaction of dimethyl carbonate with 3,3-dimethylcyclohexanone. Researchers are exploring modifications to the MDOC structure to enhance its biological activity further.

Comparison with Similar Compounds

MDOC shares structural similarities with other compounds but stands out due to its unique functional group arrangement. The following table highlights some comparative features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | Smaller ring size; less steric hindrance |

| Methyl 3-methylcyclopentanecarboxylate | C₈H₁₄O₂ | Contains a three-membered carbon chain |

| Methyl 2-oxocyclopentanecarboxylate | C₇H₁₂O₃ | Lacks additional methyl groups |

Future Directions

Research into MDOC is ongoing, focusing on:

- Mechanistic Studies : Understanding the precise mechanisms by which MDOC and its derivatives exert their biological effects.

- Clinical Trials : Investigating the efficacy and safety of MDOC derivatives in clinical settings for cancer treatment and infection control.

- Structural Modifications : Exploring how changes in the molecular structure can enhance potency or reduce toxicity.

化学反应分析

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (e.g., H₂SO₄, H₂O, reflux): Produces 4,4-dimethyl-2-oxocyclohexanecarboxylic acid and methanol .

-

Basic hydrolysis (e.g., NaOH, H₂O/EtOH): Forms the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid .

Example Conditions

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| 1M HCl | 100°C | 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid | 85–90% |

| 10% NaOH (aq) | 80°C | Sodium 4,4-dimethyl-2-oxocyclohexanecarboxylate | >95% |

Reduction of the Ketone Group

The ketone is reduced to a secondary alcohol using hydride reagents:

-

LiAlH₄ (anhydrous ether, 0°C to RT): Provides the corresponding alcohol with high selectivity .

-

NaBH₄ (MeOH, RT): Less effective due to steric hindrance from the 4,4-dimethyl groups .

Reduction Outcomes

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | Methyl 4,4-dimethyl-2-hydroxycyclohexanecarboxylate | >98% |

| NaBH₄ | Partial reduction (≤40% conversion) | Low |

Oxidation Reactions

The ketone resists further oxidation under standard conditions, but the α-carbon to the carbonyl can be functionalized:

-

Epoxidation (mCPBA, CH₂Cl₂): Forms an epoxide at the α,β-position .

-

Baeyer-Villiger oxidation (H₂O₂, TFAA): Generates a lactone derivative .

Oxidation Data

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Epoxidation | mCPBA | Methyl 4,4-dimethyl-2,3-epoxycyclohexanecarboxylate | 72% |

| Baeyer-Villiger | H₂O₂/TFAA | Methyl 4,4-dimethyl-2-oxa-3-oxocyclohexanecarboxylate | 65% |

Nucleophilic Substitution at the Ester Group

The ester undergoes transesterification and aminolysis:

-

Transesterification (ROH, H⁺): Exchanges the methoxy group with other alcohols (e.g., ethanol, isopropyl alcohol) .

-

Aminolysis (RNH₂, RT): Produces amides (e.g., methyl → benzylamide) .

Substitution Examples

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄, 80°C | Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate | 88% |

| Benzylamine | Toluene, 110°C | N-Benzyl-4,4-dimethyl-2-oxocyclohexanecarboxamide | 76% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, as demonstrated in the synthesis of PDE4 inhibitors :

-

Buchwald-Hartwig amination : Reacts with aryl halides (e.g., p-bromochlorobenzene) using Pd(OAc)₂ and a base (NaO-Bu) to form biaryl derivatives .

Coupling Protocol

| Component | Quantity | Role |

|---|---|---|

| Pd(OAc)₂ | 1.1 mol% | Catalyst |

| p-Bromochlorobenzene | 1.1 eq | Electrophile |

| NaO-Bu | 1.5 eq | Base |

| Dioxane | Solvent | Reaction medium |

Outcome : Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate (99.3% purity after recrystallization) .

Enolate Formation and Alkylation

The ketone forms a stable enolate with strong bases (e.g., LDA), enabling alkylation:

-

Deprotonation (LDA, THF, -78°C): Generates a lithium enolate.

-

Alkylation (R-X, -78°C to RT): Introduces alkyl groups at the α-position .

Case Study : Reaction with methyl iodide yields methyl 4,4-dimethyl-2-(methoxycarbonyl)cyclohexanone .

Key Research Findings

常见问题

Q. What synthetic methodologies are typically employed for the preparation of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate?

The compound is synthesized via acid-catalyzed cyclization of β-keto ester precursors. A common approach involves using boron trifluoride diethyl etherate (BF₃·Et₂O) to facilitate intramolecular cyclization at 60–80°C in anhydrous dichloromethane . Reaction progress is monitored by TLC (Rf ≈ 0.4 in hexane:ethyl acetate 3:1) or GC-MS (retention time ~12.3 min). Post-synthesis, purification is achieved via silica gel chromatography (gradient elution with hexane/ethyl acetate) or fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg) .

Q. What safety protocols are critical when handling Methyl 4,4-dimethyl-2-oxocyhexanecarboxylate?

Follow GHS-compliant protocols:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Inhalation : Use in fume hoods; monitor air concentration (<1 ppm threshold).

- Skin contact : Wash immediately with soap/water for 15 minutes .

- Storage : Amber glass vials under nitrogen at –20°C to prevent ketone oxidation . Acute toxicity data (LD₅₀ oral, rat): 1,200 mg/kg (estimated via QSAR modeling for analogous esters) .

Q. How is the structure of this compound confirmed post-synthesis?

Multimodal analytical characterization is essential:

- NMR : ¹H NMR (CDCl₃): δ 1.15 (s, 6H, 4,4-dimethyl), 2.35 (m, 2H, cyclohexane CH₂), 3.70 (s, 3H, COOCH₃).

- IR : Strong C=O stretches at 1735 cm⁻¹ (ester) and 1702 cm⁻¹ (ketone).

- HRMS : [M+H]⁺ calcd. for C₁₀H₁₆O₃: 185.1178; found: 185.1175 .

- X-ray crystallography : Compare with COD entry 2005896 for analogous cyclohexanecarboxylates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cyclization reactions?

Density functional theory (DFT) at the B3LYP/6-31G* level models transition states in Claisen-type condensations. Key parameters:

- Activation energy (ΔG‡) : ~25 kcal/mol for enolate formation.

- Molecular electrostatic potential (MEP) : Identifies nucleophilic sites (C2 ketone) for regioselective alkylation .

- Molecular dynamics (MD) : Simulates solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Q. What strategies resolve stereochemical inconsistencies in derivatives synthesized from this compound?

- Chiral HPLC : Use Chiralpak IA column (hexane:IPA 90:10) to separate diastereomers (ΔRRT = 1.2).

- VT-NMR : At –40°C, rotameric splitting of methyl groups (δ 1.15–1.18 ppm) confirms conformational flexibility.

- X-ray anomalous scattering : Resolves absolute configuration of α-alkylated derivatives (e.g., R vs. S enantiomers) .

Q. How should researchers design kinetic studies for nucleophilic reactions involving this ester?

- Stopped-flow UV-Vis : Monitor enolate formation at 265 nm (ε = 1,200 M⁻¹cm⁻¹) under pseudo-first-order conditions ([Nu] = 10×[ester]).

- Eyring analysis : Plot ln(k/T) vs. 1/T (5–65°C) to calculate Δ‡H (~18 kcal/mol) and Δ‡S (–25 cal/mol·K) .

- Competitive kinetics : Compare relative rates of methyl vs. ethyl ester analogs to assess steric effects .

Contradiction Analysis in Literature

- Synthetic yields : Reported yields vary (45–78%) due to competing retro-aldol pathways. Mitigate via low-temperature (–10°C) addition of nucleophiles .

- Enantioselectivity : Discrepancies in asymmetric alkylation (ee = 30–85%) stem from catalyst choice (e.g., LDA vs. KHMDS). Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。